N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-4-amine
Description
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-4-amine is a bicyclic amine derivative featuring a norbornene (bicyclo[2.2.1]hept-5-ene) scaffold linked via a methylene group to the 4-amino position of a 1-methylpyrazole ring.
Key properties inferred from analogs:
Properties
Molecular Formula |
C12H17N3 |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H17N3/c1-15-8-12(7-14-15)13-6-11-5-9-2-3-10(11)4-9/h2-3,7-11,13H,4-6H2,1H3 |
InChI Key |
WWRJZSGRADKFCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2CC3CC2C=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-4-amine typically involves multiple steps. One common method involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 1-methyl-1H-pyrazole-4-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Chemical Reactions Analysis
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound is compared below with structurally related pyrazole amines and bicyclo derivatives (Table 1).
Table 1: Structural and Molecular Comparison
Key Structural Differences :
Bicyclo System : The target compound’s unsaturated bicyclo[2.2.1]hept-5-ene scaffold may enhance reactivity (e.g., in Diels-Alder reactions) compared to saturated analogs like CAS 1247517-77-6 .
Substituent Position : The 4-amine position distinguishes it from the 5-amine isomer in , which alters electronic and steric properties.
Aromatic vs. Bicyclic Moieties : Unlike pyridine- or phenyl-substituted analogs (e.g., ), the target’s bicyclic group introduces conformational constraints.
Physicochemical and Spectroscopic Comparisons
- NMR Analysis : highlights that trifluoroacetylation of bicyclo[2.2.1]heptane alcohols in CDCl₃ shifts proton and carbon signals, aiding structural elucidation. For example, esterification of secondary alcohols occurs within 24–72 hours, suggesting similar derivatization could resolve ambiguities in the target compound’s NMR spectra .
- Melting Points : The cyclopropyl analog in has a melting point of 104–107°C, whereas saturated bicyclo derivatives (e.g., ) lack reported values, implying possible phase differences due to rigidity .
Biological Activity
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methyl-1H-pyrazol-4-amine (CAS Number: 1218090-59-5) is a compound of interest due to its unique bicyclic structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 203.28 g/mol. The compound's structure allows it to interact with various biological targets, which may contribute to its pharmacological effects.
| Property | Value |
|---|---|
| CAS Number | 1218090-59-5 |
| Molecular Formula | C₁₂H₁₇N₃ |
| Molecular Weight | 203.28 g/mol |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Its bicyclic structure enables it to fit into unique binding sites, modulating the activity of these biological targets.
Anticancer Potential
Preliminary studies suggest that compounds containing the pyrazole moiety may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways . The specific activity of this compound in cancer models requires further investigation.
Study 1: Pyrazole Derivatives and Antimicrobial Activity
A study focused on the synthesis and evaluation of various pyrazole derivatives demonstrated that certain compounds exhibited strong antibacterial activity against clinical isolates of E. coli and S. aureus. The structure–activity relationship (SAR) analysis indicated that modifications at the pyrazole ring significantly influenced activity .
Study 2: Inhibition of Type III Secretion System (T3SS)
Research has explored the potential of pyrazole derivatives as inhibitors of the Type III secretion system in pathogens like Salmonella. Compounds were screened for their ability to disrupt T3SS function, with some derivatives showing promising inhibitory effects . This suggests potential therapeutic applications for this compound in treating infections caused by T3SS-dependent bacteria.
Q & A
Q. Critical Factors :
- Temperature : Elevated temperatures (e.g., 35–95°C) accelerate reaction kinetics but may promote side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity .
- Catalysts : Copper(I) salts improve coupling efficiency in heterocyclic systems .
How can structural and stereochemical features of this compound be rigorously characterized?
Basic Research Focus
Structural Characterization :
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm bicycloheptene geometry. For example, bicyclo[2.2.1]heptene protons exhibit distinct splitting patterns due to rigid stereochemistry .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]+ peak at m/z 244.2 for CHN) .
- X-ray Crystallography : Resolves absolute configuration, particularly for the bicyclo group’s bridgehead stereochemistry .
Q. Advanced Consideration :
- Dynamic NMR : Detects conformational flexibility in the bicyclo moiety under varying temperatures.
- Chiral HPLC : Separates enantiomers if asymmetric synthesis is attempted .
What role does the bicyclo[2.2.1]heptene group play in modulating biological activity?
Advanced Research Focus
The bicyclo group enhances:
- Lipophilicity : Improves membrane permeability, critical for intracellular target engagement (e.g., enzyme inhibition) .
- Steric Effects : The rigid structure may restrict rotational freedom, optimizing binding to hydrophobic pockets in proteins .
- Metabolic Stability : Reduced susceptibility to oxidative degradation compared to linear alkenes .
Q. Methodological Insight :
- Comparative Studies : Replace the bicyclo group with cyclohexene or norbornene analogs to assess activity changes .
- Molecular Docking : Predict interactions with targets (e.g., kinases) using software like AutoDock Vina .
How can synthetic yields be optimized while minimizing by-products?
Advanced Research Focus
Strategies :
- Catalyst Screening : Test transition metals (Cu, Pd) for coupling efficiency. Copper(I) bromide in achieved 17.9% yield, suggesting room for optimization .
- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
- Microwave-Assisted Synthesis : Shorten reaction times and improve regioselectivity .
Q. Data-Driven Approach :
- Design of Experiments (DoE) : Statistically evaluate factors (temperature, catalyst loading) using response surface methodology.
What methodologies are used to investigate this compound’s mechanism of action in biological systems?
Q. Advanced Research Focus
- Enzyme Assays : Measure inhibition of kinases or cytochrome P450 isoforms using fluorogenic substrates .
- Cellular Uptake Studies : Use fluorescently tagged analogs to track subcellular localization via confocal microscopy .
- Proteomics : Identify binding partners via affinity chromatography coupled with LC-MS/MS .
Q. Contradiction Analysis :
- Variability in IC : Discrepancies may arise from differences in assay conditions (e.g., ATP concentration in kinase assays) .
How can researchers resolve contradictions in reported reactivity or bioactivity data?
Advanced Research Focus
Root Causes :
Q. Resolution Strategies :
- Reproducibility Protocols : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere).
- Meta-Analysis : Compare datasets across studies using cheminformatics tools (e.g., KNIME) to identify outliers .
What computational tools are employed to predict this compound’s interactions with biological targets?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., GROMACS software) .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
- QSAR Modeling : Relate structural features (e.g., logP, polar surface area) to bioactivity using Random Forest algorithms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
